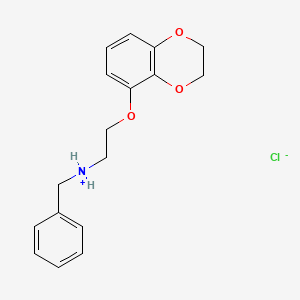

Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride

Description

Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride (hereafter referred to as the target compound) is a benzylamine derivative characterized by a benzylamine core substituted with a 2-(1,4-benzodioxan-5-yloxy)ethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. The 1,4-benzodioxan moiety (a fused bicyclic ether) contributes to its unique electronic and steric properties, which may influence receptor binding or metabolic stability .

Properties

CAS No. |

2906-71-0 |

|---|---|

Molecular Formula |

C17H20ClNO3 |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

benzyl-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C17H19NO3.ClH/c1-2-5-14(6-3-1)13-18-9-10-19-15-7-4-8-16-17(15)21-12-11-20-16;/h1-8,18H,9-13H2;1H |

InChI Key |

MULMSOXDTMTKGP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2OCC[NH2+]CC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride generally involves the following key synthetic steps:

- Construction or procurement of the 1,4-benzodioxan-5-ol intermediate.

- Etherification to introduce the 2-(1,4-benzodioxan-5-yloxy)ethyl moiety.

- Introduction of the benzylamine group via nucleophilic substitution or reductive amination.

- Conversion of the free amine to its hydrochloride salt for stability and isolation.

Stepwise Preparation Details

Synthesis of 1,4-Benzodioxan-5-ol Derivative

The 1,4-benzodioxan ring is typically synthesized through cyclization reactions involving catechol derivatives and appropriate dihaloalkanes or diols. The hydroxyl group at the 5-position is crucial for subsequent ether formation.

Etherification to Form the 2-(1,4-benzodioxan-5-yloxy)ethyl Intermediate

The hydroxyl group on the benzodioxan ring is reacted with a 2-haloethyl derivative (commonly 2-bromoethyl or 2-chloroethyl compounds) under basic conditions to form the ether linkage. This reaction is generally performed in polar aprotic solvents with a base such as potassium carbonate to facilitate nucleophilic substitution.

Introduction of the Benzylamine Group

The benzylamine moiety is introduced by nucleophilic substitution or reductive amination:

Nucleophilic substitution: The 2-(1,4-benzodioxan-5-yloxy)ethyl intermediate bearing a suitable leaving group (e.g., halide) is reacted with benzylamine, leading to substitution of the halide by the amine.

Reductive amination: Alternatively, aldehydes or ketones corresponding to the 2-(1,4-benzodioxan-5-yloxy)ethyl fragment can be reacted with benzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the secondary amine linkage directly.

The reductive amination method is supported by literature as an effective approach for synthesizing secondary amines, including benzylamine derivatives, with high selectivity and yield.

Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve compound stability, crystallinity, and ease of handling.

Purification and Characterization

Purification is commonly achieved through chromatographic techniques such as flash chromatography or recrystallization from suitable solvents. The hydrochloride salt form often facilitates crystallization.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity assessment.

- Melting point determination of the hydrochloride salt.

Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | 2-Bromoethyl derivative, K2CO3, DMF, 80°C | 75-85 | Polar aprotic solvent enhances substitution |

| Reductive amination | Benzylamine, aldehyde intermediate, NaBH(OAc)3, CH2Cl2, RT | 70-90 | Mild conditions, high selectivity |

| Hydrochloride salt formation | HCl in Et2O or MeOH | Quantitative | Salt formation improves stability |

Comparative Analysis of Reductive Amination Reagents

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium triacetoxyborohydride | Mild, selective for reductive amination | Sensitive to moisture |

| Sodium cyanoborohydride | Effective, stable under mild conditions | Toxicity concerns, handling precautions |

| Polymer-supported borohydride | Easy removal by filtration | Limited availability, cost |

The use of sodium triacetoxyborohydride is preferred for the synthesis of secondary amines like Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride due to its efficiency and selectivity in reductive amination reactions.

Notes on Combinatorial and Solution-Phase Synthesis

Modern synthetic approaches may employ combinatorial chemistry techniques to generate libraries of related benzylamine derivatives, facilitating rapid screening for pharmaceutical activity. Solution-phase synthesis with polymer-supported reagents is advantageous for ease of purification and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding benzylamine oxides or quinones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H22ClN2O3

- Molecular Weight : 321.8 g/mol

- Chemical Structure : The compound features a benzodioxan moiety linked to a benzylamine structure, which contributes to its biological activity .

Serotonin Receptor Modulation

Benzylamine derivatives have been studied for their potential as serotonin receptor modulators , particularly targeting the 5-HT1A receptor. These receptors are implicated in various psychiatric disorders including depression, anxiety, and schizophrenia. Compounds that bind to these receptors can act as agonists or antagonists, influencing serotonin signaling pathways .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to benzylamine may exhibit antidepressant and anxiolytic properties by modulating serotonin levels in the brain. Clinical studies have shown that 5-HT1A agonists can be effective in treating generalized anxiety disorder and panic disorder .

Cancer Therapeutics

Benzylamine derivatives have been explored for their cytotoxic effects against various cancer cell lines. Studies suggest that certain Mannich bases derived from benzylamine exhibit enhanced cytotoxicity compared to traditional chemotherapeutic agents like 5-fluorouracil. This is attributed to their ability to induce apoptosis in cancer cells through various mechanisms .

Case Studies and Research Findings

Synthesis and Development

The synthesis of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride typically involves multi-step reactions that incorporate both the benzodioxan moiety and the amine functionality. Various synthetic routes have been documented that optimize yield and purity while minimizing side reactions.

Mechanism of Action

The mechanism of action of Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Amine Substituents

N-[2-(1,4-Benzodioxan-5-yloxy)ethyl]butylamine hydrochloride (CAS 2906-69-6)

- Structure : Replaces the benzylamine group with butylamine.

- Molecular Formula: C₁₄H₂₂ClNO₃.

N-[2-(2-Methoxy-phenoxy)ethyl]-benzylamine (from )

- Structure: Features a methoxy-phenoxyethyl group instead of benzodioxan.

- Key Difference: The methoxy-phenoxy group lacks the bicyclic ether structure, which may reduce steric hindrance and modulate solubility differently .

Variations in Aromatic Substituents

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine Hydrochloride ()

- Structure : Incorporates a fluorinated indole moiety and tetrafluoropropoxy group.

- Key Difference : Fluorination enhances metabolic stability and lipophilicity, while the indole ring introduces hydrogen-bonding capabilities absent in the target compound .

N-Benzyl-2-[4,5-di(t-butyldimethylsilyloxy)-2-iodophenyl]ethylamine (9d, )

Benzodioxan-Containing Analogs

1-(3,4-Methylenedioxyphenyl)-2-butanamine (BDB, CAS 107447-03-0)

- Structure : Methylenedioxyphenyl group attached to butanamine.

- Molecular Formula: C₁₁H₁₅NO₂.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Target Compound and Analogs

Pharmacological Considerations

Biological Activity

Benzylamine, N-(2-(1,4-benzodioxan-5-yloxy)ethyl)-, hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

1. Antitumor Activity

Research has indicated that compounds similar to benzylamine derivatives exhibit notable antitumor properties. For instance, Mannich bases, which share structural characteristics with our compound, have been shown to possess cytotoxic effects against various cancer cell lines. In studies comparing the cytotoxicity of different Mannich bases, certain derivatives demonstrated IC50 values in the low micromolar range against human tumor cells .

2. Antimicrobial Activity

Benzylamine derivatives have also been evaluated for their antimicrobial properties. A study reported that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzylamine derivatives has been documented in various studies. Compounds with similar structures have shown selective inhibition of COX-2 enzymes, which are crucial in mediating inflammatory responses. This selectivity suggests that benzylamine derivatives could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of benzylamine derivatives is primarily attributed to their ability to interact with specific molecular targets:

- Cell Cycle Regulation : Compounds similar to benzylamine have been implicated in the regulation of cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

- DNA Interaction : Some studies suggest that these compounds may bind to DNA, disrupting essential cellular processes such as replication and transcription .

Case Studies

Several case studies highlight the effectiveness of benzylamine derivatives in various biological assays:

- Cytotoxicity Assays : In vitro assays conducted on lung cancer cell lines (A549, HCC827) demonstrated that certain benzylamine derivatives significantly inhibited cell proliferation with IC50 values ranging from 0.85 μM to 6.75 μM across different assays .

- Antimicrobial Testing : A study evaluating the antibacterial efficacy of related compounds revealed that certain derivatives had MIC values as low as 32 μg/mL against E. coli, showcasing their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Q & A

Advanced Research Question

- Structural Analog Screening : Compare binding affinities of benzodioxan-ether derivatives (e.g., substituent effects on serotonin receptors) .

- Isotopic Labeling : Use deuterated benzylamine (e.g., C₆D₅CD₂NH₂·HCl in ) to track metabolic pathways.

- Pharmacophore Mapping : Identify critical hydrogen-bonding sites using 3D-QSAR models ().

How can impurities in synthesized batches be systematically identified and quantified?

Basic Research Question

- Chromatographic Methods : Use reverse-phase HPLC with UV detection (λ = 254 nm) and spiking with known impurities (e.g., unreacted benzodioxan precursors).

- Spectroscopic Profiling : Compare FT-IR spectra against reference standards ().

- Limit Tests : Adhere to ICH guidelines for residual solvents (e.g., ethanol ≤5000 ppm).

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Advanced Research Question

Key challenges and solutions:

- Exothermic Reactions : Implement controlled addition of HCl during hydrochloridation ().

- Purification : Switch from column chromatography to recrystallization in ethanol/water mixtures for cost-effectiveness.

- Yield Consistency : Monitor reaction progress via in-line FTIR to detect intermediate formation ().

How does the hydrochloride salt form influence the compound’s solubility and bioavailability?

Basic Research Question

- Solubility Testing : Measure in aqueous buffers (pH 1–7.4) using shake-flask methods. Hydrochloride salts typically enhance water solubility vs. free bases.

- Bioavailability Correlation : Compare logP values (predicted ~2.5) with in vitro permeability assays (Caco-2 cell models).

What role does the benzodioxan moiety play in modulating the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.